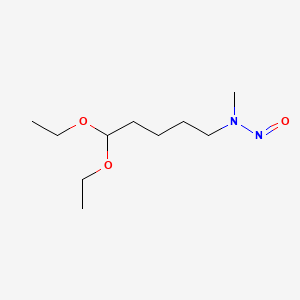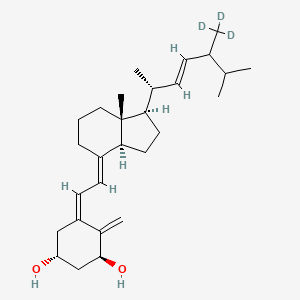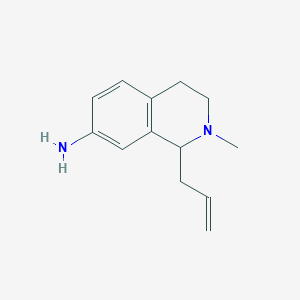
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid is a complex organic compound that features a thiazolidine ring, a hydroxybutanoic acid moiety, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid. This one-pot method is effective and yields the desired product with high purity . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the process. The use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced thiazolidine compounds, and substituted amino derivatives
科学的研究の応用
2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties
作用機序
The mechanism of action of 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can bind to enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2,4-Dioxothiazolidine-5-acetic acid
- Thiazolidine-2,4-dione
- Rhodanine
- 2-Thiohydantoin
Uniqueness
What sets 2-(((2,4-Dioxothiazolidin-5-yl)methyl)amino)-3-hydroxybutanoic acid apart from these similar compounds is its unique combination of functional groups. The presence of both the hydroxybutanoic acid moiety and the amino group provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H12N2O5S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
2-[(2,4-dioxo-1,3-thiazolidin-5-yl)methylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3(11)5(7(13)14)9-2-4-6(12)10-8(15)16-4/h3-5,9,11H,2H2,1H3,(H,13,14)(H,10,12,15) |
InChIキー |
MZVIWIYQGUGODR-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)NCC1C(=O)NC(=O)S1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)







![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)


